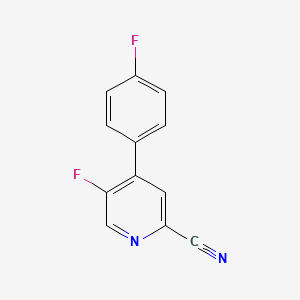
(R)-1-(5-Chloro-2,4-difluorophenyl)ethan-1-amine hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(5-Chloro-2,4-difluorophenyl)ethan-1-amine hydrochloride is a chiral amine compound with significant potential in various scientific fields. The presence of chlorine and fluorine atoms in its structure imparts unique chemical properties, making it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Chloro-2,4-difluorophenyl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2,4-difluorobenzene as the primary starting material.
Formation of Intermediate: The benzene derivative undergoes a series of reactions, including halogenation and amination, to form the intermediate compound.
Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the ®-enantiomer.
Hydrochloride Formation: Finally, the ®-enantiomer is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for ®-1-(5-Chloro-2,4-difluorophenyl)ethan-1-amine hydrochloride involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and advanced purification techniques to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(5-Chloro-2,4-difluorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted amines, oxides, and other derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
®-1-(5-Chloro-2,4-difluorophenyl)ethan-1-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ®-1-(5-Chloro-2,4-difluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity, leading to various biological effects. The compound’s pathways include inhibition of specific enzymes and modulation of receptor activity, contributing to its potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-(5-Chloro-2,4-difluorophenyl)ethan-1-amine hydrochloride: The enantiomer of the compound with different biological activities.
1-(5-Chloro-2,4-difluorophenyl)ethan-1-amine: The non-chiral version of the compound.
1-(5-Chloro-2,4-difluorophenyl)ethan-1-ol: An alcohol derivative with distinct chemical properties.
Uniqueness
®-1-(5-Chloro-2,4-difluorophenyl)ethan-1-amine hydrochloride is unique due to its chiral nature and the presence of both chlorine and fluorine atoms, which enhance its chemical reactivity and biological activity. Its specific enantiomeric form provides distinct advantages in terms of selectivity and potency in various applications.
This detailed article provides a comprehensive overview of ®-1-(5-Chloro-2,4-difluorophenyl)ethan-1-amine hydrochloride, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C8H9Cl2F2N |
|---|---|
Molekulargewicht |
228.06 g/mol |
IUPAC-Name |
(1R)-1-(5-chloro-2,4-difluorophenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H8ClF2N.ClH/c1-4(12)5-2-6(9)8(11)3-7(5)10;/h2-4H,12H2,1H3;1H/t4-;/m1./s1 |
InChI-Schlüssel |
MAUSMRHZPSZTQQ-PGMHMLKASA-N |
Isomerische SMILES |
C[C@H](C1=CC(=C(C=C1F)F)Cl)N.Cl |
Kanonische SMILES |
CC(C1=CC(=C(C=C1F)F)Cl)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


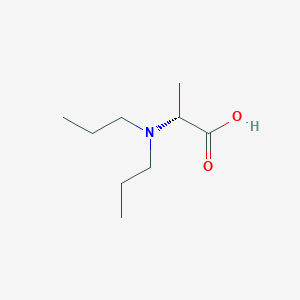
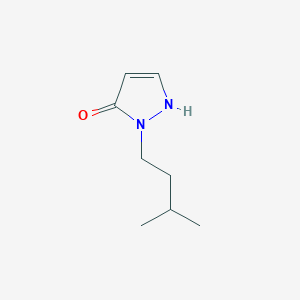


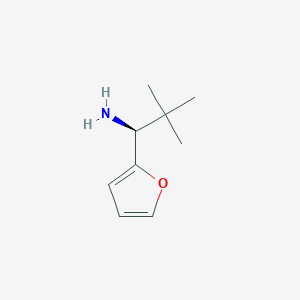
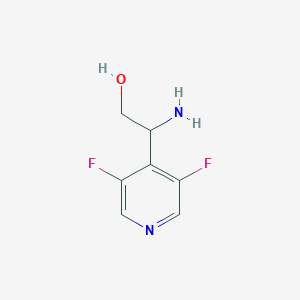
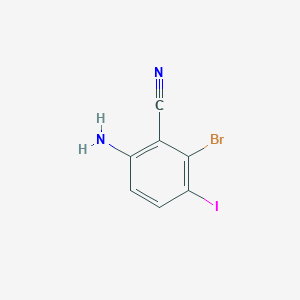
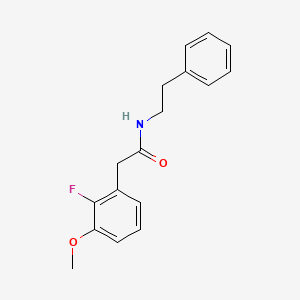
![(3S)-6-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13047449.png)
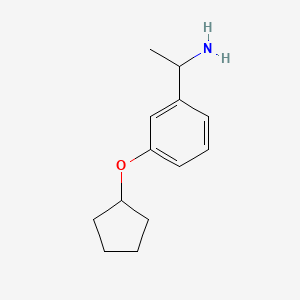

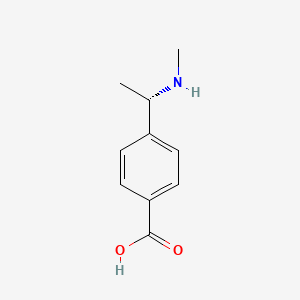
![(1S,2S)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13047467.png)
